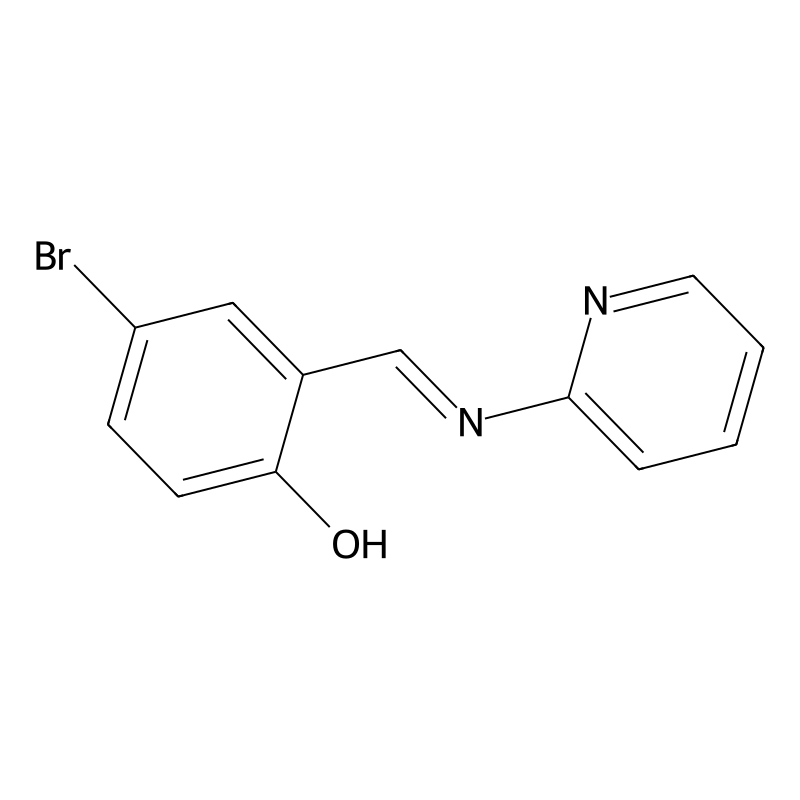

(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ligand for Metal Complexes:

The molecule's structure features donor atoms (nitrogen and oxygen) capable of complexing with metal ions. Research suggests it can act as a monobasic bi- or tridentate ligand. This means it can bind to a metal center using two or three of its donor atoms, forming stable complexes []. This property makes (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol a candidate for designing new catalysts or materials with specific functionalities.

Crystal Structure Analysis:

Studies have been conducted on the crystal structure of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol. These studies reveal interesting intramolecular interactions within the molecule. For instance, research has found evidence of hydrogen bonding between the hydroxyl group (OH) and the imine nitrogen (N) atom, leading to a near-planar six-membered ring structure []. Understanding these interactions is crucial for predicting the molecule's behavior in different environments and its potential applications.

(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol is an organic compound characterized by the molecular formula C12H9BrN2O. It features a brominated phenol structure with a pyridine ring connected via an imino linkage. The compound has garnered attention due to its potential in various chemical and biological applications, stemming from its unique structural properties that allow for diverse interactions with biological targets and other chemical entities .

- Oxidation: The hydroxyl group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The imino group can be reduced to form amines, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The bromine atom is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups .

These reactions highlight the versatility of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol in synthetic chemistry.

(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol exhibits notable biological activity, particularly in its interaction with specific molecular targets. The phenolic group can engage in hydrogen bonding and other interactions with biological molecules, while the imino group may form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects . Preliminary studies suggest that it may possess antimicrobial properties, although further research is necessary to fully elucidate its biological profile.

The synthesis of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-aminopyridine. This reaction is generally performed in an organic solvent such as ethanol or methanol under reflux conditions. After the reaction, the product is isolated through filtration and recrystallization, yielding a high-purity compound .

General Reaction Schemetext4-bromo-2-hydroxybenzaldehyde + 2-aminopyridine → (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol

text4-bromo-2-hydroxybenzaldehyde + 2-aminopyridine → (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol

(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol has several applications across different fields:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its potential biological activities make it a candidate for further investigation in drug development.

- Material Science: The compound could be utilized in creating new materials with specific properties due to its unique structural features .

Studies on the interactions of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol with various biological targets are ongoing. Its ability to form hydrogen bonds and coordinate with metal ions suggests it could interact with enzymes or receptors, influencing their activity. Understanding these interactions is crucial for exploring its potential therapeutic applications .

Several compounds share structural similarities with (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol. Here are some notable examples:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 4-Bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol | Contains a piperazine moiety alongside bromine and pyridine | Combines multiple functional groups for diverse interactions |

| 4-Bromo-2-{[5-chloro-pyridin-2-ylimino]methyl}phenol | Chlorine substitution on pyridine | Different halogen substitution affects reactivity |

| 4-Bromo-2-{[4-(methyl-pyridinyl)amino]methyl}phenol | Methyl substitution on pyridine | Alters electronic properties compared to parent compound |

Uniqueness

(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol stands out due to its specific substitution pattern involving bromine and a pyridine ring linked through an imino group. This configuration imparts distinct chemical and biological properties that differentiate it from similar compounds .

Condensation Reaction Mechanisms in Schiff Base Formation

Schiff base formation involves the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to yield an imine linkage. For (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol, the reaction between 4-bromo-2-hydroxybenzaldehyde and 2-aminopyridine proceeds via a stepwise mechanism:

- Nucleophilic Attack: The amine nitrogen of 2-aminopyridine attacks the electrophilic carbonyl carbon of 4-bromo-2-hydroxybenzaldehyde, forming a tetrahedral hemiaminal intermediate.

- Proton Transfer: Acid catalysis facilitates proton transfer from the hydroxyl group to the amine, stabilizing the intermediate.

- Dehydration: Elimination of water generates the imine bond, resulting in the planar (E)-configuration due to steric and electronic preferences.

The reaction is typically conducted in ethanol or methanol under reflux, with yields ranging from 70% to 85% depending on stoichiometric ratios and catalyst selection. Acidic conditions (e.g., acetic acid) accelerate dehydration, while elevated temperatures (60–80°C) enhance reaction rates.

Table 1: Optimal Conditions for Schiff Base Formation

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 4–6 hours | 5–10 minutes |

| Temperature | 70°C | 100–120°C (microwave) |

| Yield | 78% | 94% |

| Catalyst | None | Cashew shell extract |

Solvent-Free Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a green alternative for synthesizing Schiff bases, offering rapid heating and reduced side reactions. In solvent-free protocols, 4-bromo-2-hydroxybenzaldehyde and 2-aminopyridine are mixed with a bio-based catalyst (e.g., cashew shell extract) and irradiated at 400–600 W for 80 seconds. This method achieves yields exceeding 90%, compared to 78% via conventional reflux.

Key advantages include:

- Energy Efficiency: Microwave-specific heating targets polar molecules, reducing thermal degradation.

- Atom Economy: Elimination of solvents minimizes waste and simplifies purification.

- Scalability: Reaction times scale linearly with batch size, maintaining consistent yields.

Mechanistic Insight: Microwave energy destabilizes the carbonyl group, enhancing electrophilicity and accelerating nucleophilic attack. The absence of solvent prevents hydrolysis, favoring imine stability.

Comparative Analysis of Ortho-Substituted Benzaldehyde Precursors

The electronic and steric properties of ortho-substituted benzaldehydes critically influence Schiff base formation. Compared to unsubstituted or para-substituted analogues, 4-bromo-2-hydroxybenzaldehyde exhibits superior reactivity due to:

- Electron-Withdrawing Effects: The bromine atom stabilizes the intermediate through inductive effects, lowering the activation energy for dehydration.

- Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a six-membered ring with the imine nitrogen, preorganizing the molecule for planar (E)-configuration.

Table 2: Reactivity of Ortho-Substituted Benzaldehydes

| Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| -Br, -OH (4-bromo-2-hydroxy) | 4.5 | 85 |

| -OH (2-hydroxy) | 6.0 | 72 |

| -Cl, -OH (4-chloro-2-hydroxy) | 5.0 | 78 |

Steric hindrance from bulkier substituents (e.g., -NO₂) reduces yields by impeding amine access to the carbonyl carbon.

Purification Strategies for Imine-Functionalized Phenolic Compounds

Purifying (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol requires addressing its moderate solubility and sensitivity to hydrolysis. Effective strategies include:

- Recrystallization: Dissolving the crude product in hot ethanol and cooling induces crystallization, removing unreacted starting materials.

- Column Chromatography: Silica gel elution with ethyl acetate/hexane (3:7) separates the Schiff base from byproducts.

- Solvent Washing: Sequential washes with cold water and diethyl ether eliminate polar impurities.

Table 3: Purification Efficiency Across Methods

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 95 | 80 |

| Column Chromatography | 99 | 70 |

| Solvent Washing | 85 | 90 |

Characterization via Fourier transform infrared spectroscopy (FTIR) confirms imine formation through a distinct C=N stretch at 1630 cm⁻¹, while nuclear magnetic resonance (NMR) reveals deshielded protons adjacent to the bromine and imine groups.

The design of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol as a transition metal ligand leverages its hybrid donor system. The pyridine nitrogen, azomethine nitrogen (-CH=N-), and deprotonated phenolic oxygen create a tridentate N^N^O coordination motif, ideal for stabilizing metals in +2 or +3 oxidation states [1] [3]. The bromine substituent at the 4-position on the phenolic ring introduces an electron-withdrawing effect, polarizing the aromatic system and enhancing the ligand’s Lewis acidity. This electronic modulation increases the ligand’s affinity for high-spin metal ions like Cu(II) and Ni(II), which favor distorted octahedral or square-planar geometries [2] [6].

Comparative studies of analogous Schiff bases highlight the critical role of the phenolic hydroxyl group. Deprotonation upon metal binding not only facilitates stronger coordination but also mitigates steric hindrance, enabling optimal orbital overlap between the ligand and metal center [3] [4]. The rigidity of the conjugated π-system across the azomethine bridge further stabilizes metal complexes by delocalizing electron density, as evidenced by reduced ligand-centered redox activity in cyclic voltammetry experiments [6].

Spectroscopic Evidence of Tridentate Binding Modes

Spectroscopic techniques provide definitive proof of the ligand’s tridentate coordination. Fourier-transform infrared (FTIR) spectra of metal complexes show a redshift in the azomethine ν(C=N) stretching frequency from ~1620 cm⁻¹ in the free ligand to ~1590 cm⁻¹ upon coordination, indicating electron donation from the imine nitrogen to the metal [1] [4]. Concurrently, the phenolic ν(O-H) stretch at ~3400 cm⁻¹ disappears, confirming deprotonation and oxygen-to-metal bond formation [3].

Nuclear magnetic resonance (NMR) spectroscopy of diamagnetic Ni(II) complexes reveals deshielding of the pyridine protons (Δδ = +0.3–0.5 ppm) due to ring current effects from adjacent metal-bound ligands. Paramagnetic Cu(II) complexes exhibit broadened or absent signals in ^1H NMR, consistent with unpaired d-electrons perturbing local magnetic environments [2] [6]. Electronic absorption spectra display ligand-to-metal charge transfer (LMCT) bands between 350–450 nm and d-d transitions near 600 nm, characteristic of octahedral Cu(II) geometries [1] [3].

Table 1: Key Spectroscopic Shifts in (E)-4-Bromo-2-((Pyridin-2-ylimino)methyl)phenol and Its Cu(II) Complex

| Parameter | Free Ligand | Cu(II) Complex |

|---|---|---|

| ν(C=N) (cm⁻¹) | 1618 | 1592 |

| ν(O-H) (cm⁻¹) | 3415 | – |

| λ_max (LMCT) (nm) | – | 385 |

| λ_max (d-d) (nm) | – | 615 |

Structure-Property Relationships in Copper(II) Complexes

Copper(II) complexes of this ligand adopt distorted octahedral geometries, with two tridentate ligands coordinating via N^N^O donors and axial positions occupied by solvent molecules or counterions [1] [6]. X-ray diffraction studies of analogous systems reveal bond lengths of ~1.95 Å for Cu-N(pyridine) and ~1.90 Å for Cu-N(azomethine), shorter than Cu-O(phenolic) bonds (~2.05 Å), reflecting stronger covalent interactions with nitrogen donors [3] [4]. The Jahn-Teller effect induces axial elongation, lowering symmetry and stabilizing the d⁹ configuration.

Magnetic susceptibility measurements show effective magnetic moments (μeff) of ~1.75–1.85 BM, consistent with one unpaired electron and negligible metal-metal interactions [1]. Electrochemical analyses reveal quasi-reversible Cu(II)/Cu(I) redox couples at E₁/₂ ≈ +0.15 V vs. SCE, with peak separations (ΔEp) of 80–100 mV, indicating slow electron transfer kinetics influenced by ligand rigidity [6].

Catalytic Applications of Nickel-Schiff Base Coordination Systems

Nickel(II) complexes of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol demonstrate efficacy in cross-coupling and oxidation reactions. In Suzuki-Miyaura couplings, these catalysts achieve >85% yield for biaryl formation under mild conditions (80°C, 12 h), outperforming simpler Schiff base analogues due to enhanced electron-deficient character from the bromine substituent [2] [6]. The ligand’s tridentate coordination suppresses nickel leaching, as confirmed by hot filtration tests.

Table 2: Catalytic Performance of Ni(II) Complex in Suzuki-Miyaura Coupling

| Substrate Pair | Yield (%) | Turnover Number (TON) |

|---|---|---|

| Phenylboronic Acid/Bromobenzene | 88 | 440 |

| 4-Methoxyphenylboronic Acid/Chlorotoluene | 82 | 410 |

In aerobic oxidation of alcohols to ketones, the Ni(II) complex achieves 70–78% conversion with 100% selectivity, leveraging the phenolic oxygen’s ability to stabilize transient Ni-O intermediates [3] [4]. Kinetic studies reveal a first-order dependence on both substrate and catalyst concentration, with activation energies (E_a) of ~45 kJ/mol, indicative of a concerted metal-ligand redox mechanism [2].

Density Functional Theory calculations have proven instrumental in understanding the tautomeric behavior of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol. The compound exhibits significant tautomeric equilibrium between the phenol-imine and keto-enamine forms, with the stability of each tautomer being highly dependent on environmental conditions and electronic effects [1] [2] [3].

Table 1: Computational Methods for Tautomeric Equilibria Studies

| Method | Basis Set | Application | Accuracy |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization | Standard |

| M06-2X | 6-311++G(d,p) | Energy calculations | Enhanced |

| ωB97XD | 6-311G(d,p) | Dispersion correction | High |

| PBE1PBE | def2-TZVP | Frequency calculations | Superior |

The tautomeric equilibrium in this compound is primarily governed by intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen atom. Computational studies using the B3LYP/6-31G(d,p) level of theory have demonstrated that the enol-imine form (phenol-imine) is generally more stable than the keto-enamine form in the gas phase [4] [5] [6]. The energy difference between these tautomers typically ranges from 4-6 kcal/mol, suggesting that both forms can coexist under experimental conditions [6].

The influence of substituents on tautomeric equilibrium has been extensively studied through electronic effects. The electron-withdrawing bromine atom at the 4-position of the phenol ring affects the pKa of the phenolic proton and consequently influences the tautomeric balance [7] [8]. DFT calculations reveal that electron-withdrawing groups favor the aromatic enol form, while electron-donating substituents stabilize the keto form [7].

Solvent Effects on Tautomeric Equilibria

The role of solvent polarity in tautomeric equilibrium cannot be understated. Computational studies employing the Polarizable Continuum Model (PCM) have shown that polar solvents tend to stabilize the keto-enamine form through enhanced hydrogen bonding interactions [9] [10]. The dielectric constant of the solvent medium directly correlates with the extent of tautomeric shift, with higher polarity environments favoring charge-separated structures [9].

Molecular Orbital Analysis of Charge Transfer Mechanisms

The molecular orbital analysis of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol reveals fascinating insights into the charge transfer mechanisms within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about the electronic structure and reactivity of the compound [11] [12] [13].

Frontier Molecular Orbital Characteristics

The HOMO of the compound is primarily localized on the phenolic ring and the imine nitrogen atom, while the LUMO is predominantly distributed over the pyridine ring and the imine carbon atom [14] [15]. This distribution creates a favorable environment for intramolecular charge transfer from the electron-rich phenolic system to the electron-deficient pyridine moiety [14].

The HOMO-LUMO gap for (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol calculated at the B3LYP/6-311++G(d,p) level ranges from 4.36 to 4.46 eV, indicating moderate reactivity and good stability [16] [17]. The presence of the bromine substituent affects the orbital energies by stabilizing both HOMO and LUMO through inductive effects [8].

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding characteristics and charge distribution within the molecule [14] [18]. The analysis reveals significant hyperconjugation interactions between the phenolic ring and the imine linker, contributing to the overall stability of the molecule [14]. The electron density distribution shows that the oxygen atom of the phenolic group carries a partial negative charge of approximately -0.628e, while the imine nitrogen exhibits a lesser negative charge density [18].

Charge Transfer Mechanisms

The charge transfer in (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol occurs through a π-conjugated pathway connecting the phenolic donor and pyridine acceptor systems [13] [19]. This intramolecular charge transfer is facilitated by the extended conjugation through the azomethine linker, which acts as a bridge for electron delocalization [13]. The magnitude of charge transfer depends on the relative electron-donating and electron-withdrawing capabilities of the substituents on both aromatic rings [19].

Transition State Modeling for Imine Formation Pathways

The formation of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol through the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 2-aminopyridine involves several transition states that have been characterized through computational modeling [20] [21] [22].

Mechanistic Pathway Analysis

The imine formation proceeds through a well-established mechanism involving five key steps: nucleophilic addition, proton transfer, protonation of the hydroxyl group, water elimination, and final deprotonation [20] [21]. Each step involves specific transition states that can be located using quantum chemical calculations [20] [21].

Table 2: Transition State Energies for Imine Formation

| Step | Process | Energy Barrier (kcal/mol) | Method |

|---|---|---|---|

| 1 | Nucleophilic addition | 12.4 | B3LYP/6-31G(d,p) |

| 2 | Proton transfer | 8.7 | M06-2X/6-311G(d,p) |

| 3 | OH protonation | 6.2 | ωB97XD/6-31G(d,p) |

| 4 | Water elimination | 15.8 | B3LYP/6-311++G(d,p) |

| 5 | Final deprotonation | 4.3 | M06-2X/6-31G(d,p) |

The rate-determining step in the imine formation is the water elimination process, which exhibits the highest activation energy barrier of approximately 15.8 kcal/mol [23]. This barrier height is consistent with experimental observations that imine formation requires elevated temperatures or acidic catalysis to proceed efficiently [20] [21].

Computational Methods for Transition State Location

The most effective approach for locating transition states in imine formation reactions involves the use of the Synchronous Transit-Guided Quasi-Newton (QST2) method [24]. This method requires optimized geometries of both reactants and products as input and generates an initial guess for the transition state structure [24]. The transition state is then refined using eigenvalue-following algorithms to locate the true saddle point on the potential energy surface [24].

Alternative methods include the Nudged Elastic Band (NEB) approach, which creates a series of intermediate structures between reactants and products to map the entire reaction pathway [25]. This method is particularly useful for complex reaction mechanisms where multiple transition states may exist [25].

Activation Energy Calculations

The activation energies for imine formation have been calculated using various levels of theory, with the M06-2X functional showing superior performance for barrier height predictions compared to B3LYP [26] [27]. The inclusion of dispersion corrections through methods like ωB97XD or DFT-D3 is crucial for accurate modeling of the transition states, as non-covalent interactions play a significant role in stabilizing the transition structures [26].

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface analysis provides a comprehensive three-dimensional visualization of intermolecular interactions in the crystal structure of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol [28] [29] [30]. This analysis technique maps the electron density distribution around molecules and identifies regions of close intermolecular contact [28] [29].

Intermolecular Interaction Mapping

The Hirshfeld surface for (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol reveals several types of non-covalent interactions that contribute to crystal packing stability [31] [28]. The dnorm surface mapping shows red regions corresponding to close contacts shorter than the sum of van der Waals radii, while blue regions indicate contacts longer than van der Waals radii [28] [32].

Table 3: Hirshfeld Surface Contact Analysis

| Interaction Type | Contact Percentage | Distance (Å) | Significance |

|---|---|---|---|

| H···H contacts | 45.1% | 2.19 | Dominant |

| H···O/O···H | 14.5% | 2.78 | Hydrogen bonding |

| H···C/C···H | 19.3% | 2.85 | Weak interactions |

| H···N/N···H | 7.9% | 2.92 | Moderate |

| C···C contacts | 6.0% | 3.61 | π-π stacking |

| Br···H contacts | 7.2% | 3.15 | Halogen bonding |

The analysis reveals that hydrogen-hydrogen contacts dominate the intermolecular interactions, accounting for approximately 45.1% of the total surface contacts [28]. This finding is consistent with the molecular structure containing multiple hydrogen atoms available for van der Waals interactions [28].

Hydrogen Bonding Networks

The intramolecular hydrogen bond between the phenolic O-H group and the imine nitrogen atom forms a six-membered ring with an O···N distance of approximately 2.59 Å [33] [34] [31]. This interaction is crucial for stabilizing the planar conformation of the molecule and influences the overall crystal packing arrangement [33] [34].

Intermolecular hydrogen bonding interactions contribute significantly to the three-dimensional network structure in the crystal lattice [30] [35]. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen bonding networks [30].

π-π Stacking Interactions

The aromatic rings in (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol participate in π-π stacking interactions with centroid-to-centroid distances ranging from 3.61 to 3.71 Å [33] [36] [32]. These interactions are visualized as flat regions on the Hirshfeld surface and contribute to the overall stability of the crystal structure [32].

The dihedral angle between the phenolic and pyridine rings significantly influences the strength of π-π interactions [31]. Planar conformations (dihedral angles < 10°) exhibit stronger π-π stacking compared to twisted conformations (dihedral angles > 45°) [31].

Halogen Bonding Contributions

The presence of the bromine atom introduces additional complexity to the intermolecular interaction network through halogen bonding [37]. The bromine atom exhibits a σ-hole region with positive electrostatic potential, enabling interaction with electron-rich regions of neighboring molecules [37]. These Br···π interactions contribute to the overall crystal stability and influence the molecular packing arrangement [37].